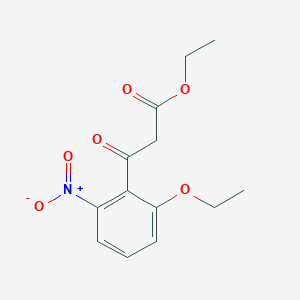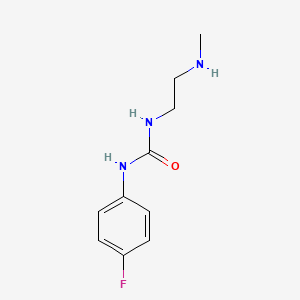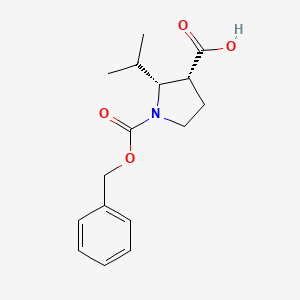
Ethyl 3-(2-ethoxy-6-nitrophenyl)-3-oxopropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-(2-ethoxy-6-nitrophenyl)-3-oxopropanoate is an organic compound with a complex structure that includes an ethoxy group, a nitro group, and a phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(2-ethoxy-6-nitrophenyl)-3-oxopropanoate typically involves the reaction of ethyl acetoacetate with 2-ethoxy-6-nitrobenzaldehyde under basic conditions. The reaction proceeds through a Knoevenagel condensation followed by an esterification process. The reaction conditions often include the use of a base such as sodium ethoxide or potassium carbonate and a solvent like ethanol or methanol. The reaction mixture is usually heated to reflux to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 3-(2-ethoxy-6-nitrophenyl)-3-oxopropanoate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles, depending on the desired substitution product.
Major Products Formed
Reduction: Ethyl 3-(2-ethoxy-6-aminophenyl)-3-oxopropanoate.
Substitution: Products vary based on the nucleophile used.
Aplicaciones Científicas De Investigación
Ethyl 3-(2-ethoxy-6-nitrophenyl)-3-oxopropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Ethyl 3-(2-ethoxy-6-nitrophenyl)-3-oxopropanoate involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the ester and carbonyl groups can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl 3-(2-methoxy-6-nitrophenyl)-3-oxopropanoate
- Ethyl 3-(2-ethoxy-4-nitrophenyl)-3-oxopropanoate
- Ethyl 3-(2-ethoxy-6-aminophenyl)-3-oxopropanoate
Uniqueness
Ethyl 3-(2-ethoxy-6-nitrophenyl)-3-oxopropanoate is unique due to the specific positioning of the ethoxy and nitro groups on the phenyl ring, which can influence its reactivity and interactions with other molecules. This structural uniqueness can lead to distinct chemical and biological properties compared to similar compounds.
Propiedades
Fórmula molecular |
C13H15NO6 |
|---|---|
Peso molecular |
281.26 g/mol |
Nombre IUPAC |
ethyl 3-(2-ethoxy-6-nitrophenyl)-3-oxopropanoate |
InChI |
InChI=1S/C13H15NO6/c1-3-19-11-7-5-6-9(14(17)18)13(11)10(15)8-12(16)20-4-2/h5-7H,3-4,8H2,1-2H3 |
Clave InChI |
BPVQFSALIKSTLR-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC=CC(=C1C(=O)CC(=O)OCC)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-methyl-4-nitro-N-[6-(trifluoromethyl)-1H-1,3-benzodiazol-2-yl]benzamide](/img/structure/B15308258.png)



![3-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]azetidine](/img/structure/B15308282.png)

![Methyl2-(4-aminocyclohexyl)-2-{[(tert-butoxy)carbonyl]amino}acetate](/img/structure/B15308295.png)
![rac-(3aR,7aR)-5-[(tert-butoxy)carbonyl]-octahydro-1H-pyrrolo[3,4-c]pyridine-7a-carboxylic acid, cis](/img/structure/B15308296.png)

![2',3'-Dihydrospiro[cyclopentane-1,1'-inden]-3'-ol](/img/structure/B15308308.png)
![[(3R)-3-amino-3-(thiophen-2-yl)propyl]dimethylaminedihydrochloride](/img/structure/B15308315.png)

